Acide 6-aminoquinoléine-3-carboxylique

Vue d'ensemble

Description

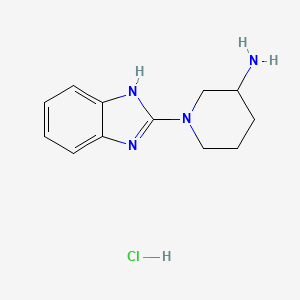

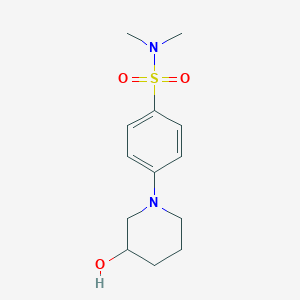

6-Aminoquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Aminoquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Aminoquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Conception de médicaments et applications pharmaceutiques

L'acide 6-aminoquinoléine-3-carboxylique sert d'échafaudage polyvalent dans la conception de médicaments en raison de sa similitude structurale avec le pharmacophore quinoléine, connu pour son large éventail d'activités biologiques . Son groupe acide carboxylique peut être modifié pour produire des dérivés qui interagissent avec diverses cibles biologiques. Ce composé a été utilisé dans la synthèse d'agents thérapeutiques potentiels, notamment des médicaments antibactériens, antifongiques et antiviraux .

Synthèse organique

En chimie organique, l'this compound est utilisé comme bloc de construction pour synthétiser des molécules complexes. Sa réactivité permet diverses modifications, ce qui en fait un intermédiaire précieux dans la construction de divers composés organiques . Il peut subir des réactions telles que la substitution, l'élimination et le couplage, qui sont fondamentales en synthèse organique .

Nanotechnologie

Le groupe acide carboxylique de l'this compound peut être utilisé pour modifier la surface des nanoparticules, facilitant la dispersion et l'incorporation de nanoparticules métalliques ou de nanostructures de carbone . Cette modification est cruciale dans la production de nanomatériaux polymères et a des implications dans le développement d'applications nanotechnologiques avancées.

Chimie des polymères

Dans le domaine des polymères, l'this compound peut être utilisé comme monomère, additif ou catalyseur en raison de son groupe acide carboxylique réactif . Il joue un rôle dans la synthèse et la modification des polymères synthétiques et naturels, contribuant au développement de matériaux aux propriétés et applications spécifiques.

Chimie médicinale

Le composé est un précurseur clé en chimie médicinale pour la synthèse de molécules bioactives. Ses dérivés ont été explorés pour leur utilisation potentielle dans le traitement de diverses maladies en raison de leurs activités pharmacologiques . La diversité structurale des composés synthétisés offre une activité élevée et sélective, ce qui est essentiel pour le développement de nouveaux médicaments.

Mécanisme D'action

Target of Action

6-Aminoquinoline-3-carboxylic acid, like other quinoline derivatives, has been found to exhibit a broad spectrum of bioactivity It’s worth noting that quinoline derivatives have been known to target various enzymes and proteins in microorganisms, contributing to their antimicrobial, antifungal, and antiviral activities .

Mode of Action

Quinoline derivatives are known to interact with their targets, leading to changes that inhibit the growth and proliferation of microorganisms . For instance, some quinoline derivatives have been found to inhibit the TbrPDEB1 enzyme, a member of cyclic nucleotide phosphodiesterases .

Biochemical Pathways

Quinoline derivatives are known to interfere with various biochemical pathways in microorganisms, disrupting their normal functions and leading to their death .

Pharmacokinetics

Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good membrane permeability .

Result of Action

Quinoline derivatives have been found to exhibit significant antimicrobial activity, suggesting that they may lead to the death of microorganisms .

Propriétés

IUPAC Name |

6-aminoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDNKBDGDCLWKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40666422 | |

| Record name | 6-Aminoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21872-88-8 | |

| Record name | 6-Aminoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone](/img/structure/B1500802.png)

![2-Chloro-N-[1-(4-fluoro-benzoyl)-piperidin-4-yl]-acetamide](/img/structure/B1500818.png)

![2-(2-(3-(hydroxymethyl)piperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile](/img/structure/B1500824.png)